molecular formula C20H16ClF3N4O6S2 B6178884 3-[6-(azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea, trifluoroacetic acid CAS No. 2770368-75-5

3-[6-(azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea, trifluoroacetic acid

Cat. No.: B6178884
CAS No.: 2770368-75-5
M. Wt: 564.9
InChI Key:
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Description

3-[6-(azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea, trifluoroacetic acid is a synthetic compound with a unique structure that holds potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound's complex structure and multifaceted properties make it a subject of interest for researchers exploring new chemical reactions and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic synthesis methods. The key steps include the formation of the benzothiazole core, followed by the introduction of the azetidine sulfonyl group and the chlorobenzoyl urea moiety. These steps require specific reagents and controlled reaction conditions to ensure the correct formation of bonds and functional groups. Common reagents may include sulfur, ammonia, and various chlorinating agents.

Industrial Production Methods: Industrial-scale production of 3-[6-(azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea, trifluoroacetic acid requires optimization of the synthetic process to achieve high yield and purity. This often involves the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters. Solvent choice, temperature, and pressure conditions are crucial factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation of the benzothiazole ring can be achieved using oxidizing agents like hydrogen peroxide or permanganate.

  • Reduction: Reduction reactions can target the azetidine sulfonyl group, using reducing agents such as sodium borohydride.

  • Substitution: Electrophilic or nucleophilic substitutions can occur on the aromatic rings, facilitated by reagents like halogens or organometallic compounds.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, permanganate.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: Halogens, organometallic compounds.

Major Products Formed: The products of these reactions vary depending on the reagents and conditions used. Oxidation can lead to sulfone derivatives, reduction can yield secondary amines, and substitution reactions can result in modified aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactive functional groups make it suitable for creating derivatives with tailored properties for specific applications.

Biology: In biology, its potential as a bioactive molecule is being explored. The compound's ability to interact with biological macromolecules could lead to the development of new pharmaceuticals or diagnostic tools.

Medicine: In medicine, the compound's unique structure and reactivity may offer therapeutic benefits. Researchers are investigating its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry: Industrial applications include its use in the synthesis of advanced materials and polymers. Its reactivity and stability make it a valuable component in manufacturing high-performance products.

Mechanism of Action

The compound's mechanism of action involves interactions with molecular targets and pathways within cells. Its structure allows it to bind to specific enzymes or receptors, influencing biological processes. For instance, the azetidine sulfonyl group may interact with sulfhydryl groups on proteins, modulating their activity. This binding can trigger signaling pathways that lead to therapeutic effects, such as reducing inflammation or inhibiting microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 3-[6-(azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-fluorobenzoyl)urea

  • 3-[6-(azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-methylbenzoyl)urea

  • 3-[6-(piperidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea

Uniqueness: The presence of the azetidine-3-sulfonyl group and the trifluoroacetic acid moiety distinguishes 3-[6-(azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea from its analogues. These functional groups contribute to its unique reactivity and potential bioactivity, making it a compound of interest for further research and development.

Properties

CAS No.

2770368-75-5

Molecular Formula

C20H16ClF3N4O6S2

Molecular Weight

564.9

Purity

95

Origin of Product

United States

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